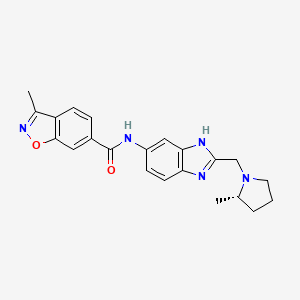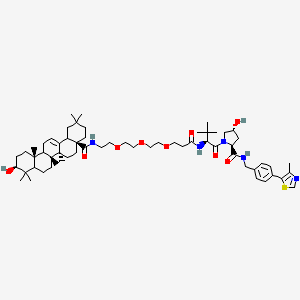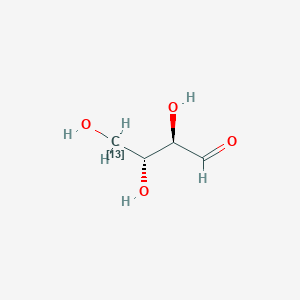
D-Erythrose-4-13C
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
D-Erythrose-4-13C is a stable isotope-labeled compound, specifically a form of D-Erythrose where the carbon at the fourth position is replaced with the carbon-13 isotope. This compound is primarily used in scientific research, particularly in the fields of chemistry and biochemistry, to trace and study metabolic pathways and reactions.
準備方法
Synthetic Routes and Reaction Conditions
D-Erythrose-4-13C can be synthesized through the site-selective labeling of D-Erythrose using carbon-13 enriched precursors. One common method involves the use of site-selectively 13C-enriched glucose as the carbon source in bacterial expression systems. This approach allows for the incorporation of the 13C isotope at specific positions within the molecule .
Industrial Production Methods
Industrial production of this compound typically involves microbial fermentation processes where genetically engineered microorganisms are used to incorporate the 13C isotope into the desired position of the erythrose molecule. This method ensures high yield and purity of the labeled compound .
化学反応の分析
Types of Reactions
D-Erythrose-4-13C undergoes various chemical reactions, including:
Oxidation: Conversion to erythrose-4-phosphate.
Reduction: Formation of erythritol.
Substitution: Reactions involving the replacement of functional groups.
Common Reagents and Conditions
Oxidation: Typically involves oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Commonly uses reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Often involves nucleophilic substitution reactions using reagents like halides or amines.
Major Products
Oxidation: Erythrose-4-phosphate.
Reduction: Erythritol.
Substitution: Various substituted erythrose derivatives depending on the reagents used.
科学的研究の応用
D-Erythrose-4-13C has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to understand the pathways and mechanisms of various biochemical reactions.
Biology: Helps in studying the dynamics of protein folding and interactions by incorporating the labeled compound into specific amino acids.
Medicine: Utilized in drug development and pharmacokinetics to track the distribution and metabolism of pharmaceuticals.
Industry: Applied in the production of labeled compounds for use in various industrial processes and research
作用機序
D-Erythrose-4-13C exerts its effects by participating in metabolic pathways where it acts as a precursor or intermediate. The labeled carbon allows researchers to trace the compound through various biochemical reactions and pathways. For example, it can be converted to erythrose-4-phosphate, which then enters the pentose phosphate pathway, a crucial metabolic route in cells .
類似化合物との比較
Similar Compounds
- D-Erythrose-1-13C
- D-Erythrose-2-13C
- D-Erythrose-3-13C
Uniqueness
D-Erythrose-4-13C is unique due to the specific labeling at the fourth carbon position, which allows for targeted studies of metabolic pathways involving this position. Compared to other labeled erythrose compounds, this compound provides more selective labeling for certain positions in amino acids, making it particularly useful for studying protein dynamics and interactions .
特性
分子式 |
C4H8O4 |
|---|---|
分子量 |
121.10 g/mol |
IUPAC名 |
(2R,3R)-2,3,4-trihydroxy(413C)butanal |
InChI |
InChI=1S/C4H8O4/c5-1-3(7)4(8)2-6/h1,3-4,6-8H,2H2/t3-,4+/m0/s1/i2+1 |
InChIキー |
YTBSYETUWUMLBZ-MWBLCDOCSA-N |
異性体SMILES |
[13CH2]([C@H]([C@H](C=O)O)O)O |
正規SMILES |
C(C(C(C=O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


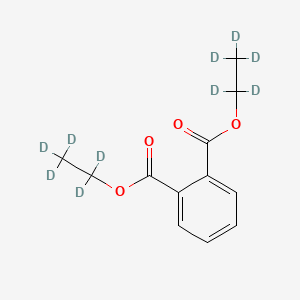

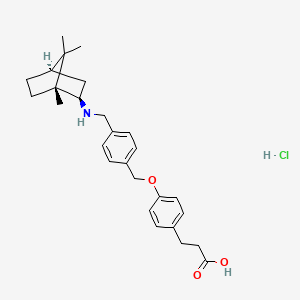
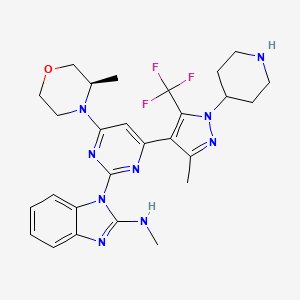
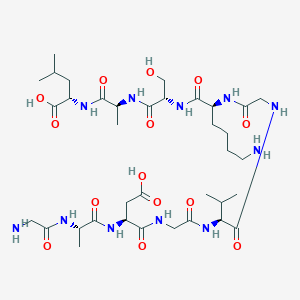
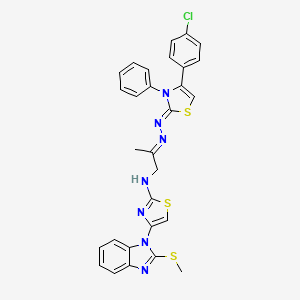
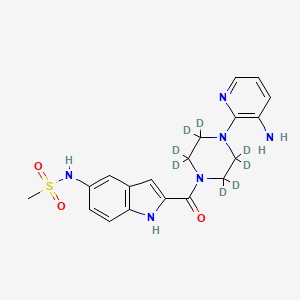
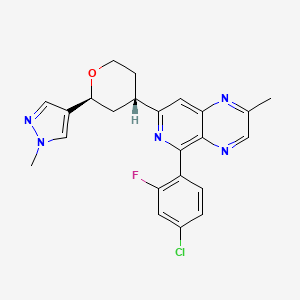
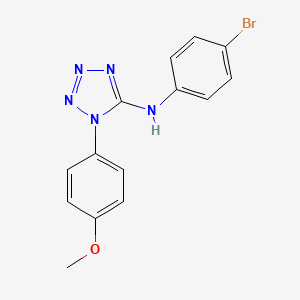

![1-[(2R,5R)-5-[(dimethylamino)methyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12407341.png)

